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Compound of Interest

Compound Name: 2,6-Dimethoxytoluene

Cat. No.: B1360059

A Comparative Guide to the Physicochemical
and Spectral Properties of 2,6-Dimethoxytoluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-referenced comparison of the physical and spectral
properties of 2,6-Dimethoxytoluene (CAS No. 5673-07-4), a key organic synthesis
intermediate.[1][2] Data has been aggregated and compared across prominent chemical
databases, including PubChem, the NIST Chemistry WebBook, and supplier catalogs like
Sigma-Aldrich, to ensure a robust and validated dataset for research and development
applications.

Physicochemical Properties

The physical properties of 2,6-Dimethoxytoluene are critical for its handling, storage, and
application in synthetic chemistry. The following table summarizes key physical data points
from various sources.
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Property Value Source(s)

PubChem, NIST, Sigma-

Molecular Formula CoH1202 ]
Aldrich[3][4][5]
] PubChem, NIST, Sigma-
Molecular Weight 152.19 g/mol )
Aldrich[3][4][5]
] ] Sigma-Aldrich,
Melting Point 39-41 °C ]
ChemicalBook[6][7]
Boiling Point 222 °C ChemicalBook][6]
Density 1.112 g/cm3 ChemicalBook[6]
Flash Point 97 °C (206.6 °F) - closed cup Sigma-Aldrich[7][8]
White or colorless powder to ChemicalBook, Sigma-
Appearance _
crystal Aldrich[6][7]
Solubility Insoluble in water ChemicalBook[6]

Spectral Data Comparison

Spectral data is fundamental for the structural elucidation and purity assessment of chemical
compounds. This section provides a comparative summary of the nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data for 2,6-Dimethoxytoluene.

*H NMR (Proton NMR) Data

Chemical Shift L ) .

Multiplicity Integration Assignment Database
(ppm)
~6.9-7.2 m 1H Ar-H ChemicalBook
~6.5-6.7 m 2H Ar-H ChemicalBook
~3.8 S 6H -OCHs ChemicalBook
~2.2 S 3H Ar-CHs ChemicalBook
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Note: Data acquired in CDClIs at 400 MHz. Chemical shifts are approximate and may vary
slightly based on experimental conditions.[1]

13C NMR Data

Specific peak assignments for 33C NMR were not consistently available across the searched
databases. Researchers should refer to spectral images in databases like PubChem for
detailed analysis.[3]

Infrared (IR) Spectroscopy Data

The IR spectrum of 2,6-Dimethoxytoluene exhibits characteristic peaks corresponding to its
functional groups. While full peak tables are extensive, key absorptions are noted in various
databases. The NIST WebBook provides a gas-phase IR spectrum, and PubChem links to
spectra from suppliers.[9][10]

Mass Spectrometry (MS) Data

The electron ionization mass spectrum of 2,6-Dimethoxytoluene shows a molecular ion peak
and characteristic fragmentation patterns.

m/z Relative Intensity Assignment Database(s)

152 High [M]* (Molecular lon) NIST, PubChem[9][11]
137 Moderate [M-CHs]* NIST, PubChem[9][11]
121 High [O'\/]I;OCH3]+ orM-CH= s PubChem([9][11]
91 Moderate Tropylium ion [C7H7]* Inferred

77 Moderate Phenyl ion [CeHs]* NIST[11]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in
this guide. These should be adapted and optimized for specific instrumentation and
experimental goals.
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Proton Nuclear Magnetic Resonance (*H NMR)
Spectroscopy

A solution of 2,6-Dimethoxytoluene is prepared by dissolving approximately 5-10 mg of the
compound in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCIs), in a
standard 5 mm NMR tube.[10] A small amount of tetramethylsilane (TMS) may be added as an
internal standard for chemical shift referencing (6 = 0.00 ppm), although modern spectrometers
can reference the residual solvent peak.[10] The spectrum is acquired on a 400 MHz NMR
spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation
delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-
added to improve the signal-to-noise ratio.

Attenuated Total Reflectance Fourier-Transform Infrared
(ATR-FTIR) Spectroscopy

A small amount of the solid 2,6-Dimethoxytoluene sample is placed directly onto the diamond
crystal of the ATR accessory.[12] Pressure is applied using a built-in clamp to ensure good
contact between the sample and the crystal. A background spectrum of the clean, empty ATR
crystal is recorded first and automatically subtracted from the sample spectrum.[13] The
spectrum is typically recorded over a range of 4000-400 cm~* with a resolution of 4 cm~1.
Multiple scans (e.g., 16 or 32) are averaged to obtain a high-quality spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of 2,6-Dimethoxytoluene is prepared in a volatile organic solvent such as
dichloromethane or ethyl acetate. A 1 pL aliquot of this solution is injected into the GC-MS
system. The gas chromatograph is equipped with a capillary column (e.g., a 30 m x 0.25 mm
HP-5MS) and uses helium as the carrier gas.[5] The oven temperature is programmed to start
at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher
temperature (e.g., 250 °C) to ensure separation of components. The separated compounds
then enter the mass spectrometer, which is operated in electron ionization (El) mode at 70 eV.
The mass analyzer scans a mass range of, for example, 40-500 amu.[5]

Logical and Experimental Workflows
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To aid researchers, the following diagrams illustrate the logical workflow for cross-referencing
chemical data and a typical experimental workflow for compound characterization.

Identify Compound

(e.g., 2,6-Dimethoxytoluene)

Query Primary Databases Query Supplier Databases
(PubChem, NIST) (Sigma-Aldrich, ChemicalBook)

Extract Physical Properties Extract Spectral Data
(MP, BP, Density) (NMR, IR, MS)

Compare and Validate Data

Compile Consolidated Data Sheet

Click to download full resolution via product page

Caption: Workflow for cross-referencing chemical databases.
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Caption: Experimental workflow for compound characterization.

Biological Activity Context

While 2,6-Dimethoxytoluene is primarily utilized as a chemical intermediate, it is noteworthy
that structurally related compounds, such as 2,6-dimethoxy benzoquinone, have been
investigated for biological activities, including antimicrobial and antioxidant properties.[14] This
suggests potential avenues for future research and drug discovery efforts involving derivatives
of 2,6-Dimethoxytoluene. Researchers are encouraged to explore these related fields for
further insights.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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